6-Methoxy-3-(2-oxochromen-4-YL)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one is a compound belonging to the class of chromanone derivatives. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. These compounds exhibit a broad range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxyacetophenone with 4-hydroxycoumarin in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted chromanone derivatives.
Scientific Research Applications
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. The compound’s structure allows it to interact with biological macromolecules, leading to modulation of cellular pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: A closely related compound with similar structural features but different biological activities.
Chroman-2-one: Another related compound with variations in its chemical structure and properties.
Flavonoids: A broader class of compounds that share some structural similarities with chromanones.
Uniqueness
6-Methoxy-3-(2-oxochromen-4-yl)chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
820209-55-0 |
---|---|
Molecular Formula |
C19H12O5 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
6-methoxy-3-(2-oxochromen-4-yl)chromen-4-one |
InChI |
InChI=1S/C19H12O5/c1-22-11-6-7-16-14(8-11)19(21)15(10-23-16)13-9-18(20)24-17-5-3-2-4-12(13)17/h2-10H,1H3 |
InChI Key |
OLOFZRSSBBGGCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C3=CC(=O)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.